molecular formula C15H10F3NO3 B3370136 2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid CAS No. 32941-99-4

2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid

Cat. No. B3370136
CAS RN: 32941-99-4
M. Wt: 309.24 g/mol
InChI Key: FVJBRCBFURYRIQ-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid, commonly known as TFMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 323.29 g/mol. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of action of TFMB involves the inhibition of HDACs, which leads to the accumulation of acetylated histones. This accumulation promotes the expression of genes that are involved in various cellular processes such as cell cycle regulation, differentiation, and apoptosis.
Biochemical and Physiological Effects
TFMB has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation. TFMB has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of TFMB is its specificity towards HDACs. This specificity allows for the selective modulation of gene expression, which can have therapeutic benefits. However, TFMB has also been reported to have off-target effects, which can complicate its use in scientific research. Additionally, the high cost of TFMB can limit its availability for lab experiments.

Future Directions

There are several future directions for the research on TFMB. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new therapeutic applications for TFMB, particularly in the treatment of neurodegenerative diseases. Additionally, the development of more selective HDAC inhibitors that can target specific isoforms of HDACs is an area of ongoing research.
Conclusion
In conclusion, TFMB is a promising compound with potential therapeutic applications in various diseases. Its specificity towards HDACs makes it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

TFMB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(21)22/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJBRCBFURYRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298018
Record name 2-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid

CAS RN

32941-99-4
Record name 2-[[[2-(Trifluoromethyl)phenyl]amino]carbonyl]benzoic acid
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Record name 2-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoic acid
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Record name 2'-(TRIFLUOROMETHYL)PHTHALANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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